Furylmethylnormetazocine
Description
Properties
CAS No. |
72656-86-1 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
10-(furan-3-ylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H23NO2/c1-13-18-9-15-3-4-16(21)10-17(15)19(13,2)6-7-20(18)11-14-5-8-22-12-14/h3-5,8,10,12-13,18,21H,6-7,9,11H2,1-2H3 |
InChI Key |
MSBGXQSDBDHIGV-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC4=COC=C4)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4=COC=C4)C)C=C(C=C3)O |
Synonyms |
alpha-5,9-dimethyl-2-(3-furylmethyl)-2'-hydroxy-6,7-benzomorphan furylmethylnormetazocine Mr 1452 Mr 1452 methanefulfonate, (2R-(2alpha,6alpha,11R*))-isomer Mr 1452 methanefulfonate, (2S-(2alpha,6alpha,11R*))-isomer Mr 1452 MS Mr 1452, (2alpha,6alpha,11R*)-(+-)-isomer Mr 1452, (2alpha,6alpha,11R*)-isomer Mr 1452, (2R-(2alpha,6alpha,11R*))-isomer Mr 1452, (2S-(2alpha,6alpha,11R*))-isomer Mr 1453 MR-1452 Mr-1453 Mr1452 Mr1453 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
No comparative data for Furylmethylnormetazocine are present in the evidence. However, insights into the analysis of structurally or functionally related compounds can be inferred from the available materials:
(a) Structural Analogues in Pharmaceutical Standards
- Finasteride (MM0415.00, CAS 98319-26-7): A 4-azasteroid used for benign prostatic hyperplasia. Its impurity, dihydrofinasteride, is regulated under EP guidelines, emphasizing the importance of stereochemical purity in pharmaceutical manufacturing .
- Fenticonazole Nitrate (MM1216.00, CAS 73151-29-8): An antifungal agent with a sulfoxide-containing imidazole structure. Its impurity profile includes stereoisomers and sulfoxide derivatives, highlighting the need for rigorous impurity control in azole antifungals .
Limitations of the Evidence
- Absence of Target Compound: None of the sources mention this compound, its structure, or its pharmacological class.
Recommendations for Further Research
To address this gap, future studies should:
Consult specialized databases (e.g., PubChem, Reaxys) for this compound’s structural and pharmacological data.
Investigate opioid receptor ligands or morphinan derivatives, as "normetazocine" suggests structural similarity to metazocine (an opioid analgesic).
Analyze patent literature or preclinical studies for unpublished comparisons.
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